![molecular formula C16H26O5 B2672857 Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate CAS No. 1709876-63-0](/img/structure/B2672857.png)
Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate
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Description
Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate, also known as TBOC, is a chemical compound used in the field of organic chemistry as a protecting group for amines, alcohols, and carboxylic acids. The compound is synthesized using a multi-step process, and its application in scientific research has gained significant attention due to its unique properties.
Scientific Research Applications
Peptide Synthesis Using tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids (Boc-AAILs)
Background: Ionic liquids have been widely used in peptide synthesis as synthetic support, cleavage reagents, and solvents. Amino acid ionic liquids (AAILs) are a subclass of room-temperature ionic liquids (RTILs) prepared by neutralizing imidazolium hydroxide with natural amino acids. However, the multiple reactive groups of amino acid anions can lead to unwanted reactions in selective or multistep organic synthesis.
Application: Researchers have developed a series of Boc-protected amino acid ionic liquids (Boc-AAILs) derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids. These Boc-AAILs serve as efficient reactants and reaction media in organic synthesis when their reactive side chains and N-termini are chemically protected. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, resulting in dipeptides with satisfactory yields within just 15 minutes .
Antibacterial Activity
Background: Compound 1 (tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate) and compound 2 (EN300-814482) were screened in vitro for their antibacterial activities against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa).
Application: Although specific details on the antibacterial activity of these compounds are not provided in the available literature, further investigation could explore their potential as antimicrobial agents .
Enzymatic Synthesis
Background: Enzymatic synthesis offers an efficient and environmentally friendly approach to obtaining valuable compounds.
Application: Compound 2 (EN300-814482) can be enzymatically synthesized into tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant alcohol dehydrogenase from Lactobacillus kefir. This highly efficient enzymatic process demonstrates the compound’s versatility and potential for various applications .
Conclusion
tert-Butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate: exhibits diverse applications across peptide synthesis, antibacterial research, enzymatic synthesis, and chemical reactions. Its unique structure and reactivity make it an intriguing compound for further investigation and development . If you need more information or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-15(2,3)20-13(17)11-9-7-8-10-12(11)19-14(18)21-16(4,5)6/h9,12H,7-8,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHFFNFRWNNACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CCCCC1OC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate |
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